molecular formula C8H6FNO2 B3338725 1-Fluoro-4-nitro-2-vinylbenzene CAS No. 1021389-54-7

1-Fluoro-4-nitro-2-vinylbenzene

Cat. No.: B3338725
CAS No.: 1021389-54-7
M. Wt: 167.14 g/mol
InChI Key: SISIKMWLDURIDU-UHFFFAOYSA-N
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Description

1-Fluoro-4-nitro-2-vinylbenzene is an organic compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol It is characterized by a benzene ring substituted with a fluoro group, a nitro group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-nitro-2-vinylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-2-vinylbenzene to introduce the nitro group . The reaction typically requires a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-nitro-2-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas and Pd-BaSO4 catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

    Reduction: 1-Fluoro-4-amino-2-vinylbenzene.

    Oxidation: 1-Fluoro-4-nitro-2-formylbenzene or 1-fluoro-4-nitro-2-carboxybenzene.

Scientific Research Applications

1-Fluoro-4-nitro-2-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-fluoro-4-nitro-2-vinylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluoro group is electron-withdrawing, which affects the electron density of the benzene ring and influences the reactivity of the compound. The nitro group is also electron-withdrawing and can participate in resonance stabilization, making the compound more susceptible to nucleophilic attack . The vinyl group can undergo addition reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

    1-Fluoro-4-nitrobenzene: Lacks the vinyl group, making it less reactive in certain types of addition reactions.

    1-Fluoro-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and the types of reactions it can undergo.

    4-Nitro-2-vinylbenzene: Lacks the fluoro group, which changes its electron density and reactivity.

Uniqueness: 1-Fluoro-4-nitro-2-vinylbenzene is unique due to the combination of its fluoro, nitro, and vinyl groups. This combination imparts distinct electronic and steric properties, making it a versatile compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-ethenyl-1-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISIKMWLDURIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-ethynyl-1-fluoro-4-nitro-benzene (70 mg, 0.42 mmol, obtained in Example 71) in 3 mL ethanol, 5% Pd/BaSO4 (48 mg) was added. The mixture was hydrogenated at 1 atm for 1.5 hrs. Catalyst was removed by filtering through a celite pad. The filtrate was concentrated to give pure 1-fluoro-4-nitro-2-vinyl-benzene.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
48 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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